Amino(3-fluoro-5-methylphenyl)acetic acid

Description

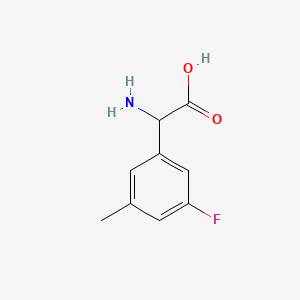

Amino(3-fluoro-5-methylphenyl)acetic acid (CAS: 199327-34-9) is a fluorinated aromatic amino acid derivative with a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 199.19 g/mol (estimated). It features a phenyl ring substituted with a fluorine atom at position 3 and a methyl group at position 5, coupled with an amino group (-NH₂) and a carboxylic acid (-COOH) on the adjacent carbon of the acetic acid backbone . This compound is commercially available at 97% purity and is utilized as a building block in peptide synthesis and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name |

2-amino-2-(3-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWWMRCQGUOKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-fluoro-5-methylphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-fluoro-5-methylphenylacetic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Amino(3-fluoro-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Amino(3-fluoro-5-methylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Amino(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluoro group can enhance its binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between Amino(3-fluoro-5-methylphenyl)acetic acid and related compounds:

Key Observations:

Fluorine Substitution: The position and number of fluorine atoms significantly influence molecular polarity and bioavailability. Thiophene-based analogs (e.g., 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid) exhibit distinct electronic properties due to sulfur’s electron-rich nature, which may enhance binding to metalloenzymes .

Amino Acid Backbone Modifications: Shorter carbon chains, as seen in (S)-2-Amino-4-fluoro-4-methylpentanoic acid (C₆H₁₂FNO₂), reduce steric hindrance, favoring interactions with compact active sites .

Aromatic Substituent Effects: Methyl groups (e.g., 5-CH₃ in this compound) enhance hydrophobic interactions in receptor binding, as observed in pharmacophore models for enzyme inhibitors . Multi-fluorinated analogs (e.g., compounds in and ) show increased electronegativity, which may improve binding affinity to polar targets like kinases .

Biological Activity

Amino(3-fluoro-5-methylphenyl)acetic acid, also known as 2-((3-fluoro-5-methylphenyl)amino)acetic acid, is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : Approximately 181.18 g/mol

- Functional Groups : Amino group (-NH), carboxylic acid (-COOH), fluorine atom, and a methyl group on a phenyl ring.

The presence of the amino group facilitates hydrogen bonding, while the fluorine atom enhances binding affinity through electronic effects. This combination of features influences both the compound's reactivity and its biological activity, making it a subject of interest in pharmacological research.

This compound interacts with specific molecular targets such as enzymes or receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound may modulate enzyme activity by altering binding interactions due to its fluorinated structure. This can lead to changes in metabolic pathways and influence various biological processes.

- Receptor Binding : The structural features allow for potential interactions with biological receptors, which may result in therapeutic effects or side effects depending on the target.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, β-lactam derivatives with similar substituents have shown potent activity against human breast cancer cells (MCF-7) with IC values as low as 0.075 µM . This suggests that modifications in the structure can significantly enhance biological efficacy.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound 32 | 0.075 | MCF-7 |

| Compound 33 | 0.095 | MCF-7 |

| Compound 11 | 0.620 | MDA-MB-231 |

These findings indicate that this compound and its analogs could be explored further for their potential use in cancer therapeutics.

Enzyme Inhibition Studies

The compound has been utilized in studies examining its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that it may affect monoacylglycerol acyltransferase (MGAT2), which is implicated in lipid metabolism and obesity-related conditions .

Case Studies and Research Findings

Several research studies have investigated the biological implications of this compound:

- Study on MGAT2 Inhibition : A study demonstrated that related compounds showed significant suppression of triglyceride synthesis in vivo at various dosages, indicating potential for treating metabolic disorders .

- Antiproliferative Activity : Research on β-lactam derivatives showed that modifications at the para position of the phenyl ring influenced antiproliferative activity against cancer cell lines, suggesting structural optimization could enhance efficacy .

Applications

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

- Biological Research : The compound is useful for studying enzyme interactions and metabolic pathways, contributing to our understanding of various diseases.

- Industrial Use : It may be utilized in producing specialty chemicals with unique properties due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.